cadmium(2+);12-hydroxyoctadecanoate

Descripción

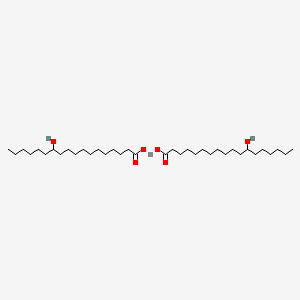

Cadmium(2+);12-hydroxyoctadecanoate is a cadmium carboxylate complex with the molecular formula C₃₆H₇₀CdO₆ (2:1 stoichiometry) and CAS number 69121-20-6 . It is derived from 12-hydroxyoctadecanoic acid (a hydroxy-substituted fatty acid) and cadmium ions. The compound features a long hydrophobic alkyl chain with a hydroxyl group at the 12th carbon, which influences its solubility and coordination behavior. A related variant with the formula C₁₈H₃₆O₃·½Cd (CAS: 38517-19-0) has also been reported, suggesting variable stoichiometric forms depending on synthesis conditions .

This compound is classified under REACH-regulated cadmium salts due to its inherent toxicity . Its primary applications are hypothesized to include lubricants, stabilizers, or surfactants, leveraging the amphiphilic nature of the hydroxy fatty acid chain.

Propiedades

Número CAS |

101012-94-6 |

|---|---|

Fórmula molecular |

C36H70CdO6 |

Peso molecular |

711.4 g/mol |

Nombre IUPAC |

cadmium(2+);12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

Clave InChI |

GZAFZVLKVLWJJD-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 12-hidroxioctadecanoato de cadmio(2+) se puede sintetizar mediante la reacción de sales de cadmio con ácido 12-hidroxioctadecanoico. La reacción típica implica disolver cloruro de cadmio o nitrato de cadmio en un solvente adecuado, seguido de la adición de ácido 12-hidroxioctadecanoico. La mezcla de reacción se calienta entonces bajo condiciones de reflujo para facilitar la formación de la sal de cadmio .

Métodos de producción industrial: La producción industrial de 12-hidroxioctadecanoato de cadmio(2+) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y condiciones controladas para garantizar un alto rendimiento y pureza del producto final. Los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El 12-hidroxioctadecanoato de cadmio(2+) experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxido de cadmio y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el ion cadmio de nuevo a su estado metálico u otros estados de oxidación más bajos.

Sustitución: El grupo hidroxilo en la porción 12-hidroxioctadecanoato puede sufrir reacciones de sustitución con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como haluros de alquilo y cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxido de cadmio, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos del 12-hidroxioctadecanoato .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, cadmium(2+);12-hydroxyoctadecanoate serves as a precursor for synthesizing other cadmium-containing compounds. It is utilized in studies related to organometallic chemistry and coordination complexes. Its unique hydroxyl group at the 12-position of the fatty acid chain imparts distinct reactivity compared to other cadmium carboxylates .

Biology and Medicine

This compound is employed in biological research to investigate cadmium's effects on cellular processes and its potential toxicity. The compound acts as a model to study interactions between cadmium ions and biological molecules, including proteins and nucleic acids. These interactions may influence enzyme activity and gene expression, leading to various biochemical effects such as oxidative stress and disruption of metal ion homeostasis .

Case Study: Toxicity Assessment

A chronic exposure study in male Wistar rats revealed that cadmium exposure could lead to significant renal dysfunction and bone fragility. The study highlighted that cadmium accumulation in organs such as the kidneys and liver poses serious health risks, emphasizing the need for careful handling of cadmium compounds in research settings .

Industrial Applications

This compound finds applications in several industrial processes:

- Production of Cadmium-Based Materials: It is used in manufacturing cadmium oxide and cadmium sulfide, which are essential in pigments, coatings, and semiconductors.

- Stabilizers in Plastics: The compound acts as a stabilizer for polyvinyl chloride (PVC) and other plastics, enhancing their durability against heat and light.

- Lubricants: It is also utilized in formulating lubricants for various industrial applications .

Mecanismo De Acción

El mecanismo de acción del 12-hidroxioctadecanoato de cadmio(2+) implica su interacción con los componentes celulares, dando lugar a diversos efectos bioquímicos. Los iones de cadmio pueden interrumpir las vías de señalización celular, inducir estrés oxidativo e interferir con la homeostasis del calcio. Estas interacciones provocan daño celular y apoptosis . Los efectos del compuesto se median a través de vías como la vía de la quinasa de proteína activada por mitógeno (MAPK) y la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Cadmium Carboxylates

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Cadmium(2+);12-hydroxyoctadecanoate | C₃₆H₇₀CdO₆ | 69121-20-6 | 718.35 | Hydroxy-substituted long alkyl chain |

| Cadmium oxalate | CdC₂O₄ | 814-88-0 | 200.43 | Short-chain dicarboxylate ligand |

| Cadmium iodate | Cd(IO₃)₂ | 13477-17-3 | 462.21 | Inorganic oxyanion (IO₃⁻) coordination |

| Cadmium myristate | C₂₈H₅₄CdO₄ | 10196-67-5 | 567.14 | Saturated C14 fatty acid derivative |

Key Observations :

- Hydrophobicity: this compound exhibits higher hydrophobicity than cadmium oxalate or iodate due to its long alkyl chain, which may enhance lipid solubility and bioaccumulation risks .

- Coordination Chemistry: The hydroxyl group in 12-hydroxyoctadecanoate allows for hydrogen bonding or chelation, unlike cadmium oxalate (rigid planar structure) or iodate (ionic bonding) .

Toxicity and Regulatory Status

All cadmium compounds are classified as carcinogens and subject to strict regulations under REACH. However, differences in bioavailability exist:

Actividad Biológica

Cadmium(2+);12-hydroxyoctadecanoate, a cadmium salt of 12-hydroxyoctadecanoic acid, is a compound that has garnered attention due to its potential biological activities and associated health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

It consists of cadmium ions complexed with the fatty acid 12-hydroxyoctadecanoate. This compound is part of a broader class of cadmium salts derived from medium- and long-chain carboxylic acids, which are commonly used in various industrial applications, including as stabilizers in plastics and coatings .

Toxicity and Absorption

Cadmium is known for its toxicological properties. Upon exposure, cadmium can accumulate in various organs, particularly the kidneys and liver. Studies have shown that cadmium absorption through different routes varies significantly:

- Inhalation: Absorption rates range from 30% to 50% depending on particle size.

- Oral Exposure: Low doses result in higher absorption rates compared to higher doses .

The biological half-life of cadmium in the human body is approximately 10-20 years, leading to chronic health issues associated with prolonged exposure.

Cellular Mechanisms

Cadmium induces toxicity primarily through oxidative stress mechanisms. It inhibits antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. The binding of cadmium to thiol groups in proteins disrupts normal cellular functions and can lead to apoptosis .

Cancer Risk

Research indicates that exposure to cadmium compounds is linked to an increased risk of various cancers, including lung, kidney, prostate, and pancreatic cancer. The carcinogenic potential is attributed to cadmium's ability to interfere with DNA repair mechanisms and promote oxidative damage . A notable study highlighted the correlation between environmental cadmium exposure and pancreatic cancer development through observational and experimental approaches .

Renal Effects

Cadmium primarily targets the kidneys, causing tubular dysfunction and decreased glomerular filtration rates. Long-term exposure can lead to chronic kidney disease characterized by proteinuria and increased risk of kidney stones . In animal studies, significant renal effects were observed at exposure levels as low as 5 mg/L .

Case Studies

- Acute Poisoning Incidents : Several case studies document acute poisoning due to cadmium exposure in occupational settings. Symptoms included severe renal impairment and systemic toxicity, emphasizing the need for stringent safety measures in environments where cadmium is handled.

- Chronic Exposure Studies : A study involving Wistar rats exposed to varying doses of cadmium chloride demonstrated dose-dependent accumulation in organs without immediate systemic toxicity at lower doses (up to 30 ppm). However, significant skeletal deformities were noted at higher concentrations .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Absorption | Varies by route; significant accumulation in kidneys/liver |

| Oxidative Stress | Induces ROS; inhibits antioxidant enzymes |

| Cancer Risk | Linked to multiple cancer types; disrupts DNA repair |

| Renal Dysfunction | Early signs include proteinuria; chronic exposure leads to severe kidney damage |

| Skeletal Effects | Bone disease observed; potential link to hypercalcinuria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.